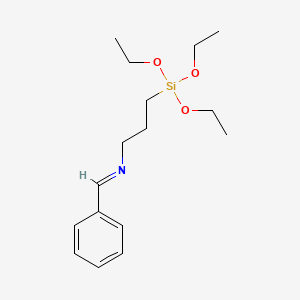

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

Cat. No. B3056126

M. Wt: 309.47 g/mol

InChI Key: CDRHUURBSOCCDK-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08022159B2

Procedure details

(Imine-TEOS) To a 2000 mL 3-neck round bottom flask placed in an ice water bath and equipped with a stirbar was added 70 g of 5 Å molecular sieves. The flask was then equipped with a reflux condenser and the remaining necks were sealed with rubber septa. The reaction flask was evacuated and backfilled with dry nitrogen three times. After the final backfill cycle, 200.1 g (903.9 mmol) of 3-aminopropyltriethoxysilane was added to the flask, along with 300 mL of anhydrous toluene. With rapid stirring, 95.9 g (903.9 mmol) of benzaldehyde was added dropwise via cannula over 30 minutes. The contents were allowed to stir at room temperature under nitrogen overnight. After an overnight stir, the contents were filtered. An additional 50 mL of anhydrous toluene was added to facilitate the filtration. The filtrate was filtered a second time and collected. The collected filtrate was concentrated via rotary evaporation to yield a pale gold oil (274.9 g, 98%). This solid was isolated in >98% purity, as characterized by 1H NMR spectroscopy and was not purified further. 1H NMR (CDCl3, 400 MHz): 0.68 (m, 2H); 1.22 (m, 9H); 1.85 (m, 2H); 3.61 (m, 2H); 2.82 (m, 6H); 7.40 (m, 3H); 7.72 (m, 2H); 8.27 (s, 1H).

[Compound]

Name

Imine-TEOS

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:9][CH2:10][CH3:11])[O:6][CH2:7][CH3:8].[CH:15](=O)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C1(C)C=CC=CC=1>[CH:15](=[N:1][CH2:2][CH2:3][CH2:4][Si:5]([O:12][CH2:13][CH3:14])([O:6][CH2:7][CH3:8])[O:9][CH2:10][CH3:11])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

|

Inputs

Step One

[Compound]

|

Name

|

Imine-TEOS

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

200.1 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCC[Si](OCC)(OCC)OCC

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

95.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature under nitrogen overnight

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a stirbar

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added 70 g of 5 Å molecular sieves

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was then equipped with a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the remaining necks were sealed with rubber septa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction flask was evacuated

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After an overnight stir

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the contents were filtered

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

An additional 50 mL of anhydrous toluene was added

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the filtration

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The filtrate was filtered a second time

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collected

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The collected filtrate was concentrated via rotary evaporation

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)=NCCC[Si](OCC)(OCC)OCC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 274.9 g | |

| YIELD: PERCENTYIELD | 98% | |

| YIELD: CALCULATEDPERCENTYIELD | 98.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |